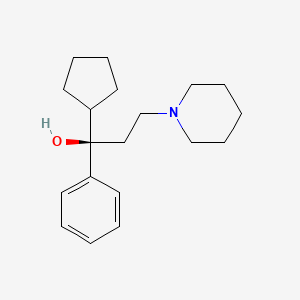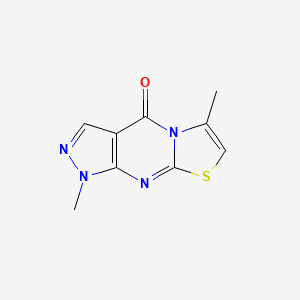
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-二甲基吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮是一种杂环化合物,在药物化学领域引起了广泛的关注。该化合物以其独特的稠环结构为特征,包括吡唑、噻唑和嘧啶部分。这些环的存在赋予该化合物独特的化学和生物学特性,使其成为各种科学应用的有价值候选者。
准备方法
合成路线和反应条件
1,6-二甲基吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮的合成通常涉及从易得的前体开始的多步反应。一种常见的合成路线包括在受控条件下适当中间体的环化。例如,1,3-二甲基-4-氨基-5-巯基-1H-吡唑与乙酰乙酸乙酯在乙醇钠等碱存在下反应,可形成所需化合物。反应通常在无水乙醇中回流条件下进行数小时。
工业生产方法
该化合物的工业生产可能涉及优化实验室规模的合成,以实现更高的收率和纯度。这可能包括使用连续流动反应器,这使得更好地控制反应参数和可扩展性成为可能。此外,还采用重结晶和色谱等纯化技术来确保最终产品满足所需规格。
化学反应分析
反应类型
1,6-二甲基吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮会经历各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以进行亲核取代反应,特别是在甲基上,使用卤代烷等试剂。
常用试剂和条件
氧化: 过氧化氢在乙酸中或高锰酸钾在水中。
还原: 硼氢化钠在甲醇中或氢化铝锂在醚中。
取代: 卤代烷在碳酸钾等碱存在下。
形成的主要产物
氧化: 形成相应的亚砜或砜。
还原: 形成加氢的还原衍生物。
取代: 在甲基位置形成烷基化衍生物。
科学研究应用
化学
在化学领域,1,6-二甲基吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮用作合成更复杂分子的构建块。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而被研究。它与生物靶标相互作用的能力使其成为药物发现和开发的候选者。研究表明,该化合物的衍生物表现出抗菌、抗病毒和抗癌活性。
医药
在医药领域,1,6-二甲基吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮正在研究其治疗潜力。其衍生物正在作为治疗各种疾病的潜在治疗方法进行探索,包括癌症、传染病和炎症性疾病。
工业
在工业领域,该化合物用于开发新材料,并用作化学反应的催化剂。其独特的特性使其适用于生产医药、农用化学品和特种化学品的应用。
作用机制
1,6-二甲基吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮的作用机制涉及它与生物系统中特定分子靶标的相互作用。该化合物可以结合酶和受体,调节它们的活性,并导致各种生物学效应。例如,它可能会抑制参与细胞增殖的某些酶的活性,从而导致抗癌作用。确切的途径和靶标可能因特定衍生物及其预期应用而异。
相似化合物的比较
类似化合物
- 吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮
- 噻唑并[3,2-a]嘧啶-4(1H)-酮
- 吡唑并[3,4-d]嘧啶-4(1H)-酮
独特性
1,6-二甲基吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮以其吡唑、噻唑和嘧啶环的独特组合而著称。这些环的融合赋予了独特的化学和生物学特性,这些特性在其他类似化合物中没有观察到。它能够进行各种化学反应,以及在各种科学应用中的潜力,使其成为研究和工业中的宝贵化合物。
属性
CAS 编号 |
152423-12-6 |
|---|---|
分子式 |
C9H8N4OS |
分子量 |
220.25 g/mol |
IUPAC 名称 |
6,12-dimethyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C9H8N4OS/c1-5-4-15-9-11-7-6(3-10-12(7)2)8(14)13(5)9/h3-4H,1-2H3 |
InChI 键 |
KDJJGKBRJJVJKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC2=NC3=C(C=NN3C)C(=O)N12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


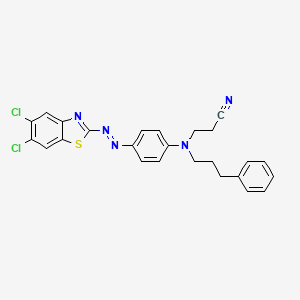

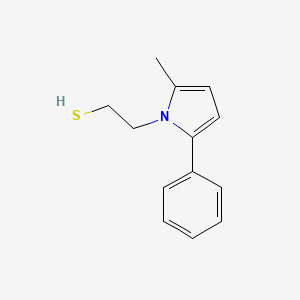
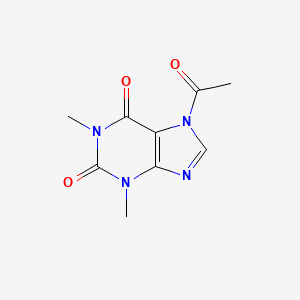
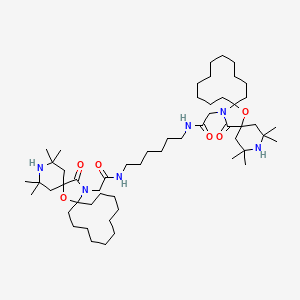
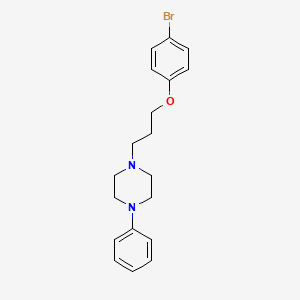
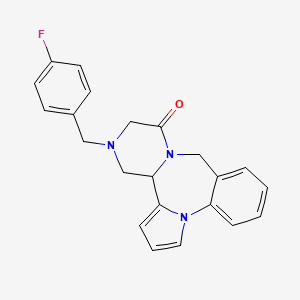


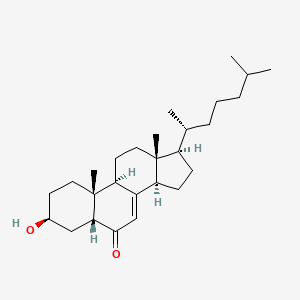
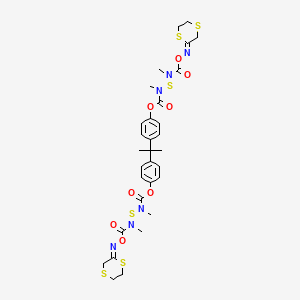
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

